molecular formula C13H9IN2OS B1247363 2-(3'-Iodo-4'-aminophenyl)-6-hydroxybenzothiazole

2-(3'-Iodo-4'-aminophenyl)-6-hydroxybenzothiazole

Cat. No.: B1247363
M. Wt: 368.19 g/mol
InChI Key: KZMMPMKDMZFWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3'-Iodo-4'-aminophenyl)-6-hydroxybenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C13H9IN2OS and its molecular weight is 368.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9IN2OS

Molecular Weight

368.19 g/mol

IUPAC Name

2-(4-amino-3-iodophenyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C13H9IN2OS/c14-9-5-7(1-3-10(9)15)13-16-11-4-2-8(17)6-12(11)18-13/h1-6,17H,15H2

InChI Key

KZMMPMKDMZFWGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(S2)C=C(C=C3)O)I)N

Synonyms

2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4′-Amino-3′-iodophenyl)-6-methoxy benzothiazole (5) (8.0 mg, 0.02 mmol) in CH2Cl2 (2.0 mL) was injected 1 M BBr3 solution in CH2Cl2 (0.20 ml, 0.20 mmol) under N2 atmosphere. The reaction mixture was stirred at room temperature for 18 hrs. After the reaction was quenched with water, the mixture was neutralized with NaHCO3. The aqueous layer was extracted with ethyl acetate (3×3 mL). The organic layers were combined and dried over MgSO4. The solvent was then evaporated under reduced pressure and the residue was purified by preparative TLC (Hexanes:ethyl acetate=7:3) to give 2-(3′-iodo-4′-aminophenyl)-6-hydroxybenzothiazole (4.5 mg, 58%) as a brown solid. 1HNMR (300 MHz, acetone-d6) δ (ppm): 8.69 (s, 1H), 8.34 (d, J=2.0 Hz, 1H), 7.77 (dd, J1=2.0 Hz, J2=8.4 Hz, 1H), 7.76 (d, J=8.8 Hz, 1H), 7.40 (d, J=2.4 Hz, 1H), 7.02 (dd, J1=2.5 Hz, J2=8.8 Hz, 1H), 6.94 (d, J=8.5 Hz, 1H), 5.47 (br., 2H). HRMS m/z 367.9483 (M+calcd for C13H9N2OSI 367.9480).
Name
2-(4′-Amino-3′-iodophenyl)-6-methoxy benzothiazole
Quantity
8 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
solvent
Reaction Step Four

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